CI-1044
Overview
Description
CI-1044 is an inhibitor of PDE4 (Phosphodiesterase 4), with IC50s of 0.29, 0.08, 0.56, 0.09 μM for PDE4A5, PDE4B2, PDE4C2, and PDE4D3 respectively . It is a potent, selective, and orally bioavailable PDE4 inhibitor .
Synthesis Analysis
CI-1044 is part of a novel class of PDE4 inhibitors designed for the potential treatment of Chronic Obstructive Pulmonary Disease (COPD). The synthesis process involved designing and creating 27 derivatives of sappanone A, a PDE4 inhibitor with antioxidant properties .Molecular Structure Analysis
The molecular formula of CI-1044 is C23H19N5O2 .Chemical Reactions Analysis
CI-1044 selectively inhibits PDE4 crude extract from U937 cells with an IC50 value of 0.27±0.02 μM . It inhibits LPS-induced TNF-alpha production in whole blood from COPD patients .Physical And Chemical Properties Analysis
The molecular weight of CI-1044 is 397.4 g/mol .Scientific Research Applications
1. Application in Cancer Treatment Studies
CI-1044, known as a MEK inhibitor, has been explored in the context of various cancers. One significant study conducted a multicenter phase II study to assess the antitumor activity and safety of CI-1040 in advanced cancers like breast, colon, non-small-cell lung cancer (NSCLC), and pancreatic cancer. However, the study concluded that CI-1040 demonstrated insufficient antitumor activity for further development in these four types of tumors (Rinehart et al., 2004).
2. Inhibition of Tumor Growth and Cell Proliferation
A phase I and pharmacodynamic study of CI-1040 in patients with advanced malignancies revealed that the drug was well tolerated and showed both target suppression and antitumor activity. This study showed a partial response in a patient with pancreatic cancer and stable disease in other patients, highlighting CI-1040's potential in inhibiting tumor growth and cell proliferation (LoRusso et al., 2005).
3. Mechanism of Action in Cancer Cells
CI-1040's mechanism of action was further elucidated in research that discussed its role in blocking the phosphorylation of ERK and halting signal transduction in the ERK/mitogen-activated protein kinase pathway. This pathway is crucial in the pathogenesis and progression of various cancers, especially breast cancer (Allen et al., 2003).
4. Metabolic Pathways in Drug Development
The metabolism of CI-1040 was studied using in vitro and in vivo models in rats, monkeys, and humans. This research is crucial for understanding the drug's metabolic pathways and predicting human metabolites, which is a vital aspect of drug development (Wabnitz et al., 2004).
5. Resistance Mechanisms in Cancer Therapy
Research has also focused on the development of resistance to CI-1040 in cancer therapy. A study found that increasing activated K-ras expression could be a potential mechanism by which tumor cells that initially respond to MEK inhibition can overcome their sensitivity to CI-1040, highlighting the complexities in cancer treatment strategies (Wang et al., 2005).
Future Directions
properties
IUPAC Name |
N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c24-17-11-15-8-10-28-20(15)18(12-17)19(14-5-2-1-3-6-14)26-21(23(28)30)27-22(29)16-7-4-9-25-13-16/h1-7,9,11-13,21H,8,10,24H2,(H,27,29)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXOSJSGDNPEEF-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(N=C(C3=CC(=CC1=C32)N)C4=CC=CC=C4)NC(=O)C5=CN=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=O)[C@@H](N=C(C3=CC(=CC1=C32)N)C4=CC=CC=C4)NC(=O)C5=CN=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047291 | |
Record name | CI-1044 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CI-1044 | |
CAS RN |
197894-84-1 | |
Record name | CI 1044 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=197894-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CI-1044 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197894841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CI-1044 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4T475XIIY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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